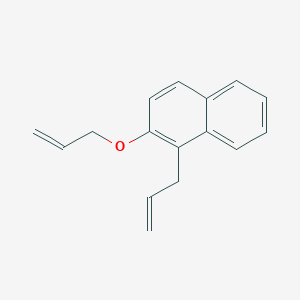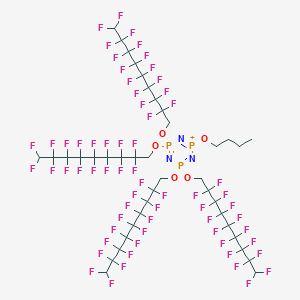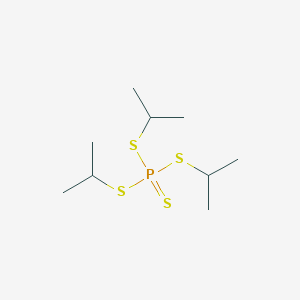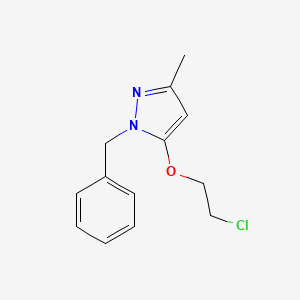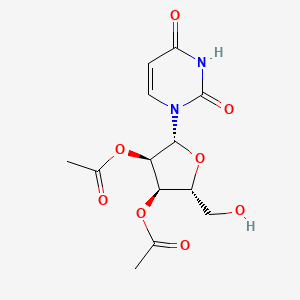
2',3'-di-O-acetyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Di-O-acetyluridine is a nucleoside derivative, specifically a protected nucleoside with open NH2/OH groups . It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-di-O-acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,3’-di-O-acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’-Di-O-acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2’,3’-Di-O-acetyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 2’,3’-di-O-acetyluridine involves its conversion to uridine in vivo. Once converted, uridine can participate in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. The acetylation protects the molecule during transport and enhances its bioavailability .
Vergleich Mit ähnlichen Verbindungen
2’,3’,5’-Tri-O-acetyluridine: Another acetylated derivative of uridine with three acetyl groups.
5’-O-ketoleucyl-2’,3’-di-O-acetyluridine: A compound that combines uridine with ketoleucine for enhanced therapeutic effects.
Uniqueness: 2’,3’-Di-O-acetyluridine is unique due to its specific acetylation pattern, which provides a balance between protection and reactivity. This makes it a valuable intermediate in the synthesis of other nucleoside analogs and a useful tool in biochemical research.
Eigenschaften
Molekularformel |
C13H16N2O8 |
|---|---|
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

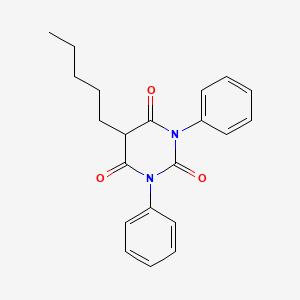
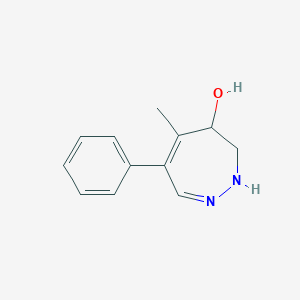
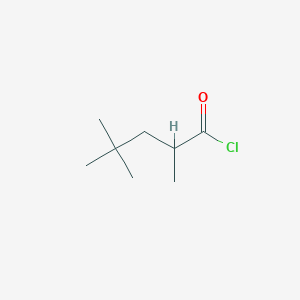
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)


